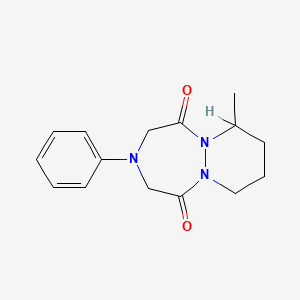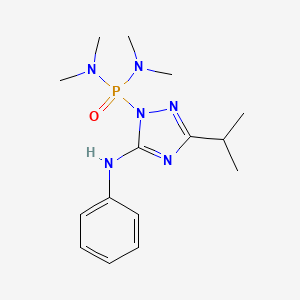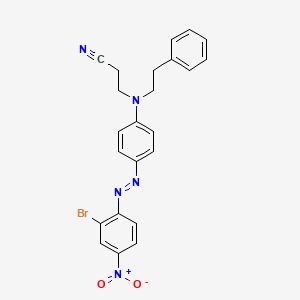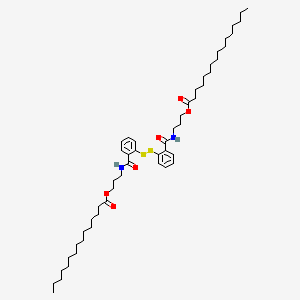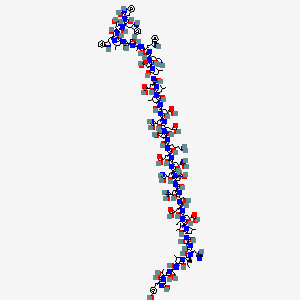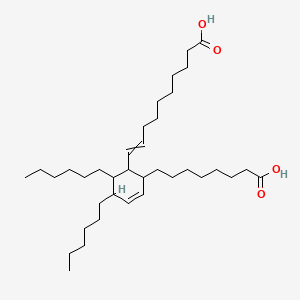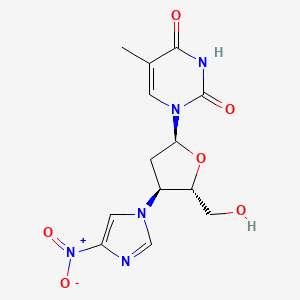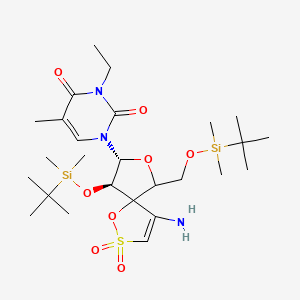
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their antiviral and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides. For 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-, the synthesis might start with the appropriate pyrimidine base, followed by the introduction of the azido group and the arabinofuranosyl moiety. Common reagents used in these reactions include azides, protecting groups, and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with rigorous purification processes. Techniques like column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or azides under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or azides.
Aplicaciones Científicas De Investigación
Nucleoside analogs, including 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-, have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with enzymes and nucleic acids.
Medicine: Investigated for their potential as antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-ribofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-xylofuranosyl)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- lies in its specific structural modifications, which can confer unique biological activity and specificity. These modifications can affect the compound’s stability, solubility, and interaction with biological targets.
Propiedades
Número CAS |
6206-17-3 |
|---|---|
Fórmula molecular |
C9H11N5O5 |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7+,8-/m1/s1 |
Clave InChI |
WQBCHXWMHQMQKW-CCXZUQQUSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


